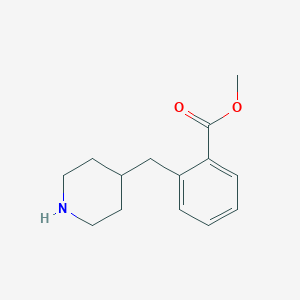
Methyl 2-(piperidin-4-ylmethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(piperidin-4-ylmethyl)benzoate is an organic compound with the molecular formula C14H19NO2 It is a derivative of benzoic acid and piperidine, featuring a methyl ester group and a piperidinylmethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-(piperidin-4-ylmethyl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 2-bromomethylbenzoate with piperidine in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran at elevated temperatures. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. The final product is often subjected to rigorous quality control measures to ensure its purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(piperidin-4-ylmethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidinylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(piperidin-4-ylmethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl 2-(piperidin-4-ylmethyl)benzoate involves its interaction with specific molecular targets. The piperidinylmethyl group can interact with various enzymes and receptors, potentially modulating their activity. The ester group may also undergo hydrolysis, releasing benzoic acid derivatives that can further interact with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(piperidin-4-yl)benzoate hydrochloride: Similar structure but with the piperidinyl group at a different position.
Methyl 2-(piperidin-1-ylmethyl)benzoate: Similar structure with a different substitution pattern on the piperidine ring.
Uniqueness
Methyl 2-(piperidin-4-ylmethyl)benzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the piperidinylmethyl group plays a crucial role in determining the compound’s interactions with other molecules and its overall properties.
Propriétés
Formule moléculaire |
C14H19NO2 |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
methyl 2-(piperidin-4-ylmethyl)benzoate |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)13-5-3-2-4-12(13)10-11-6-8-15-9-7-11/h2-5,11,15H,6-10H2,1H3 |
Clé InChI |
OHZVWXXHTMJPID-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1CC2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


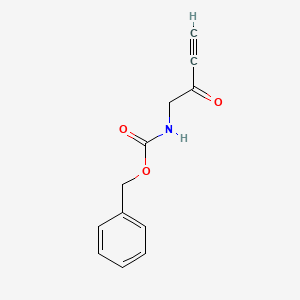
![8-(Furan-2-yl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B13219173.png)
![4-Bromo-1-methyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13219174.png)
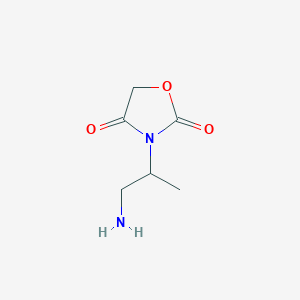

![4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole](/img/structure/B13219196.png)
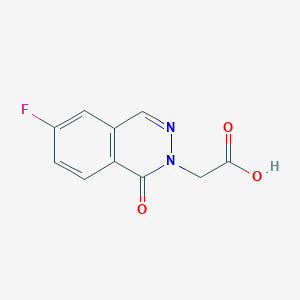
![N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B13219208.png)
![4-[(2-methoxyphenyl)methyl]-1H-imidazole](/img/structure/B13219215.png)
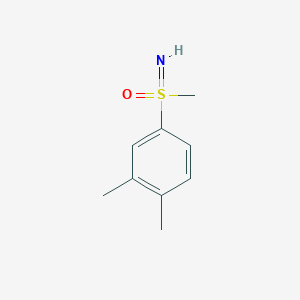
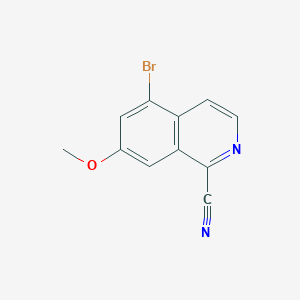
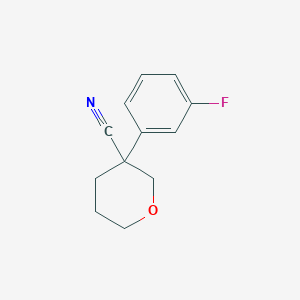
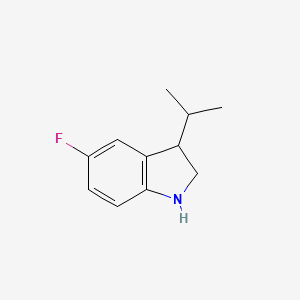
amine](/img/structure/B13219244.png)
